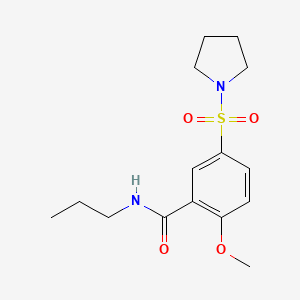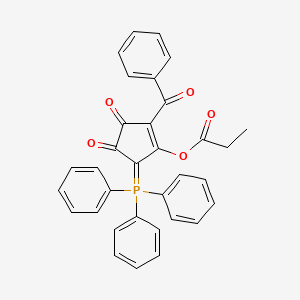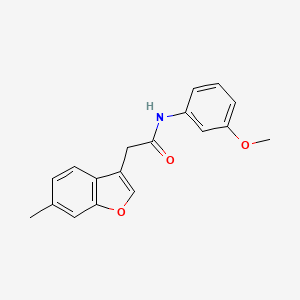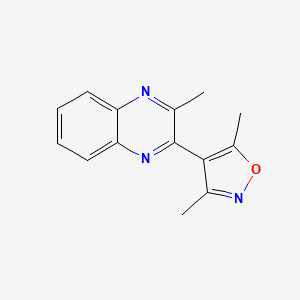
2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide, also known as MPSPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPSPB belongs to the class of sulfonylurea compounds and has been found to exhibit promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of 2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide is not fully understood. However, it is believed to act on the voltage-gated sodium channels in the nervous system, leading to the inhibition of neuronal excitability. This compound has also been shown to activate the ATP-sensitive potassium channels in the pancreas, leading to the release of insulin.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. This compound has also been found to reduce pain by inhibiting the production of prostaglandins. In addition, this compound has been shown to have a protective effect on the central nervous system by reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. This compound also exhibits a high level of stability, making it suitable for long-term storage. However, one limitation of this compound is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide. One area of research is the development of new derivatives of this compound with improved therapeutic properties. Another area of research is the investigation of the effects of this compound on different types of neurons and other cells in the nervous system. Finally, the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease is an area of active research.
Synthesemethoden
The synthesis of 2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide can be achieved through a multi-step process involving the reaction of 2-methoxy-5-nitrobenzamide with pyrrolidine and propylamine. The reaction is followed by the reduction of the nitro group using a reducing agent such as iron powder or tin(II) chloride. The final product is obtained after purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been shown to have a protective effect on the central nervous system and can be used in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-methoxy-N-propyl-5-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-8-16-15(18)13-11-12(6-7-14(13)21-2)22(19,20)17-9-4-5-10-17/h6-7,11H,3-5,8-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMWZMHZBWOCGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[2-(2-naphthyloxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5144087.png)

![N-(4-methoxyphenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5144109.png)
![2-[3-(3-ethoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5144113.png)


![3,6-dimethyl-N-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5144154.png)
![methyl 3-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5144159.png)
![methyl 5-chloro-7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate](/img/structure/B5144176.png)
![5'-allyl 3'-ethyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5144178.png)
![N'-[1-(4-butoxyphenyl)propylidene]-8-chloro-2-(4-ethylphenyl)-4-quinolinecarbohydrazide](/img/structure/B5144183.png)
![1-[4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B5144188.png)